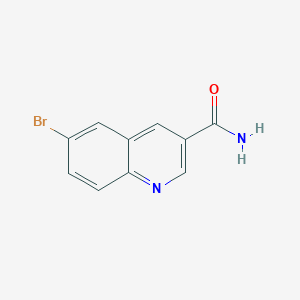

6-Bromoquinoline-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTGQKFNZHZSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856849 | |

| Record name | 6-Bromoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296950-96-3 | |

| Record name | 6-Bromoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoquinoline-3-carboxamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline-3-carboxamide Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a carboxamide group at the 3-position and a bromine atom at the 6-position, the resulting molecule, 6-Bromoquinoline-3-carboxamide, emerges as a compound of significant interest for drug discovery and development. The strategic placement of the bromine atom can enhance biological activity through effects on lipophilicity, metabolic stability, and binding affinity to target proteins. Concurrently, the 3-carboxamide moiety provides a crucial hydrogen bonding motif, essential for molecular recognition at the active sites of enzymes and receptors. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, serving as a technical resource for researchers in the field.

Molecular and Physicochemical Profile

This compound is a distinct organic compound with the chemical formula C₁₀H₇BrN₂O.[1][2] Its structure is characterized by a quinoline ring system, with a bromine atom substituted at the 6-position and a carboxamide group at the 3-position.

| Property | Value | Source |

| CAS Number | 1296950-96-3 | [1][2] |

| Molecular Formula | C₁₀H₇BrN₂O | [1][2] |

| Molecular Weight | 251.08 g/mol | [1] |

| Appearance | Powder or liquid | |

| Purity | Typically ≥95% | [1] |

| Storage | Store in a tightly closed container at room temperature. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern. The protons of the carboxamide group (-CONH₂) would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule, with the carbonyl carbon of the carboxamide group appearing at a characteristic downfield shift.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance), providing a definitive confirmation of its elemental composition.[3]

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretching vibrations from the primary amide.

-

C=O stretching of the amide carbonyl group.

-

C-H stretching from the aromatic quinoline ring.

-

C=C and C=N stretching vibrations characteristic of the quinoline ring system.

-

A C-Br stretching vibration at lower wavenumbers.

Synthesis of this compound

The most direct and common synthetic route to this compound involves the amidation of its corresponding carboxylic acid precursor, 6-Bromoquinoline-3-carboxylic acid (CAS: 798545-30-9).[4][5] This transformation is typically achieved using a peptide coupling agent to activate the carboxylic acid, facilitating its reaction with an amine source, in this case, ammonia or an ammonia equivalent.

Experimental Protocol: Amide Coupling

Causality Behind Experimental Choices: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, a coupling agent is employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective because they convert the hydroxyl group of the carboxylic acid into a better leaving group, thus activating it for nucleophilic attack by the amine. The choice of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the acids formed during the reaction without competing in the nucleophilic substitution.

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-Bromoquinoline-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation: To the solution, add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the activated ester.

-

Amination: Introduce the ammonia source. This can be in the form of ammonium chloride (with additional base) or a solution of ammonia in an organic solvent.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

-

Work-up and Isolation: Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid solution (to remove excess base), a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Research

The quinoline-3-carboxamide scaffold is a recognized pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of quinoline-3-carboxamide have been investigated as inhibitors of several important kinases:

-

Ataxia Telangiectasia Mutated (ATM) Kinase: This kinase is a key player in the DNA damage response pathway. Inhibitors of ATM kinase are of interest as potential agents to sensitize cancer cells to radiotherapy and chemotherapy.

-

Hematopoietic Prostaglandin D Synthase (H-PGDS): This enzyme is involved in the production of prostaglandins, which are mediators of inflammation. Inhibitors of H-PGDS are being explored as potential anti-inflammatory drugs.

The 6-bromo substituent on the quinoline ring and the 3-carboxamide group in this compound make it an attractive starting point or fragment for the design of potent and selective kinase inhibitors. Researchers can utilize this compound as a building block, further modifying its structure to optimize its pharmacological properties for a specific biological target.

Conclusion

This compound is a strategically designed molecule that combines the favorable properties of the quinoline scaffold with key functional groups that are important for biological activity. Its synthesis from readily available precursors via established amide coupling methodologies makes it an accessible tool for researchers. As the demand for novel and effective therapeutic agents continues to grow, particularly in the area of kinase inhibitors, the importance of versatile and well-characterized building blocks like this compound in driving the engine of drug discovery cannot be overstated. This guide provides a foundational understanding of its properties and synthesis to support its application in advancing chemical and biomedical research.

References

6-Bromoquinoline-3-carboxamide: A Technical Guide for Advanced Research

An In-depth Exploration of a Key Scaffold in Kinase-Targeted Drug Discovery

Introduction

6-Bromoquinoline-3-carboxamide is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry community. Its rigid quinoline core, substituted with a bromine atom and a carboxamide group, provides a unique three-dimensional structure and electronic profile, making it a versatile scaffold for the design of targeted therapeutics. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of this compound, including its fundamental properties, synthesis, analytical characterization, and its pivotal role in the development of kinase inhibitors, particularly those targeting the DNA damage response pathway.

Core Molecular Attributes

A precise understanding of the fundamental physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1296950-96-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₇BrN₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 251.08 g/mol | --INVALID-LINK-- |

| Appearance | Powder or liquid | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

Note: Experimental data on properties such as melting point and solubility for this compound are not extensively reported in publicly available literature. These properties would need to be determined empirically.

Strategic Importance in Drug Discovery: Targeting the DNA Damage Response

The this compound scaffold has emerged as a privileged structure in the design of inhibitors for key signaling proteins, most notably Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical regulator of the DNA damage response (DDR), a complex network of signaling pathways that cells activate to detect and repair DNA lesions, such as double-strand breaks (DSBs).[3][4][5] In many cancers, the DDR pathway is hyperactive, allowing tumor cells to survive the DNA damage caused by their rapid proliferation and by genotoxic cancer therapies like radiation and chemotherapy.[1]

By inhibiting ATM, researchers aim to sensitize cancer cells to these treatments, preventing DNA repair and leading to programmed cell death (apoptosis). The quinoline-3-carboxamide core has been identified as a potent hinge-binding motif for kinases in the PI3K-related kinase (PIKK) family, to which ATM belongs.[6] The bromine atom at the 6-position can enhance binding affinity and modulate the pharmacokinetic properties of the molecule.

The ATM Signaling Pathway

Upon detection of DNA double-strand breaks, ATM is activated and initiates a signaling cascade that involves the phosphorylation of numerous downstream targets. This leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

Caption: The ATM signaling pathway in response to DNA double-strand breaks.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process, starting from commercially available precursors. The general strategy involves the formation of the corresponding carboxylic acid, followed by amidation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations for the synthesis of quinoline carboxamides.

Step 1: Synthesis of 6-Bromoquinoline-3-carboxylic acid

The precursor, 6-bromoquinoline-3-carboxylic acid, can be synthesized via various established routes, often starting from 4-bromoaniline. A common approach involves a modified Skraup synthesis or a Gould-Jacobs reaction to construct the quinoline ring system, followed by functional group manipulations to introduce the carboxylic acid at the 3-position.

Step 2: Amidation of 6-Bromoquinoline-3-carboxylic acid

-

Materials:

-

6-Bromoquinoline-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Ammonia source (e.g., ammonium hydroxide, ammonium chloride with a base)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Anhydrous base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) if using ammonium salt.

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixtures)

-

-

Procedure:

-

Activation of the Carboxylic Acid: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC or LC-MS), typically 1-3 hours.

-

Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acid chloride can be used directly in the next step.

-

Amidation: Dissolve the crude acid chloride in anhydrous THF. In a separate flask, prepare a solution of the ammonia source. For example, bubble ammonia gas through the solution or add a solution of ammonium hydroxide at 0 °C. Alternatively, use ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (2.2 eq). Add the ammonia source to the acid chloride solution dropwise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford this compound.

-

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound.

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid for improved peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 254 nm is generally effective for quinoline-based compounds.

-

Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system and the protons of the carboxamide group. The chemical shifts and coupling constants provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the amide.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, resulting in two molecular ion peaks ([M]+ and [M+2]+) of similar intensity.

Conclusion

This compound stands as a compound of significant interest for researchers in medicinal chemistry and drug discovery. Its role as a versatile scaffold, particularly in the development of ATM kinase inhibitors, highlights its potential in advancing cancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and analysis, serving as a valuable resource for scientists working at the forefront of targeted therapy development. Further exploration and empirical characterization of this molecule and its derivatives are poised to yield novel insights and therapeutic opportunities.

References

- 1. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 6-Bromoquinoline-3-carboxamide for Advanced Research

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Bromoquinoline-3-carboxamide, a key intermediate in medicinal chemistry and materials science. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility based on the molecule's physicochemical properties and presents detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. By synthesizing theoretical insights with actionable methodologies, this guide empowers researchers to generate the high-quality, reproducible solubility data essential for advancing their work in synthesis, formulation, and biological screening.

Introduction: The Critical Need for Solubility Data

This compound is a heterocyclic compound of significant interest in drug discovery and organic synthesis. Its rigid quinoline scaffold, combined with a hydrogen-bonding carboxamide group, makes it a valuable building block for developing novel therapeutic agents and functional materials. The success of any application, from in vitro high-throughput screening to in vivo efficacy studies, is fundamentally dependent on the compound's solubility.[1][2]

Poor solubility can lead to a cascade of challenges, including:

-

Underestimation of biological activity in assays.[3]

-

Inconsistent and unreliable experimental results.[4]

-

Difficulties in formulation for preclinical and clinical studies.[5]

This guide addresses the current information gap by providing a robust scientific framework for researchers to determine the solubility of this compound in common laboratory solvents.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[2][6] The structure of this compound—featuring a large, relatively nonpolar aromatic system (bromoquinoline) and a polar functional group (carboxamide)—suggests a complex solubility profile.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source | Influence on Solubility |

| Molecular Formula | C₁₀H₇BrN₂O | - | The overall size and elemental composition. |

| Molecular Weight | 251.08 g/mol | - | Larger molecules often have lower solubility. |

| Boiling Point | 471.9 ± 25.0 °C | [7] | Indicates strong intermolecular forces in the liquid state. |

| Density | 1.655 ± 0.06 g/cm³ | [7] | - |

| pKa | 14.85 ± 0.30 | [7] | The carboxamide N-H is weakly acidic; the quinoline nitrogen is weakly basic. Solubility in aqueous media will be pH-dependent. |

| Hydrogen Bond Donors | 1 (Amide N-H) | - | Can interact with protic solvents and hydrogen bond acceptors. |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Quinoline N) | - | Can interact with protic solvents and hydrogen bond donors. |

Theoretical Solubility in Common Lab Solvents:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxamide group can form hydrogen bonds with these solvents, promoting solubility. However, the large, hydrophobic bromoquinoline core will significantly limit aqueous solubility. In aqueous buffers, solubility is expected to be pH-dependent, potentially increasing under highly acidic conditions (protonation of the quinoline nitrogen) or highly basic conditions (deprotonation of the amide).

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are polar and can act as hydrogen bond acceptors for the amide proton, effectively solvating the molecule without the high energetic cost of disrupting a water-hydrogen bonding network.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected. The highly polar carboxamide functional group makes it energetically unfavorable to dissolve in nonpolar environments.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate solubility data is generated experimentally. The two most common approaches in drug discovery are kinetic and thermodynamic solubility assays, which answer different questions and are used at different stages of the research pipeline.[3][6]

Kinetic Solubility Assay: A High-Throughput Approach

The kinetic solubility assay is a rapid method ideal for early-stage drug discovery, where many compounds are screened quickly.[1][4] It measures the solubility of a compound as it precipitates from a concentrated organic stock solution (typically DMSO) upon dilution into an aqueous buffer.[3][8] This method is not a measure of true equilibrium solubility but provides a valuable and consistent metric for ranking compounds and identifying potential liabilities.

-

Preparation of Stock Solution:

-

Rationale: A high-concentration stock in a strong organic solvent is necessary to initiate the assay. DMSO is the standard choice due to its high solubilizing power for a wide range of organic molecules.

-

Procedure: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

-

-

Serial Dilution and Precipitation:

-

Rationale: Adding the DMSO stock to an aqueous buffer creates supersaturation, forcing the less soluble compound to precipitate. The concentration at which precipitation is first observed is the kinetic solubility.

-

Procedure: In a 96-well microplate, add a small volume (e.g., 2-5 µL) of the 10 mM DMSO stock solution to a larger volume (e.g., 98-195 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Mix thoroughly.[8]

-

-

Incubation:

-

Detection of Precipitation (Quantification):

-

Rationale: The amount of compound remaining in solution after precipitation must be quantified. This can be done through various methods.

-

Method A: Nephelometry (Light Scattering):

-

Principle: Undissolved particles scatter light. A nephelometer measures this light scattering to detect the onset of precipitation.[6][8]

-

Procedure: Read the plate using a nephelometer. The concentration in the first well showing a significant increase in scattering above background is reported as the kinetic solubility.

-

-

Method B: Direct UV/Vis Spectroscopy (Filtration Method):

-

Principle: After incubation, the precipitated solid is removed, and the concentration of the dissolved compound in the filtrate is measured by its UV absorbance.

-

Procedure: Filter the samples through a 96-well filter plate to remove any precipitate.[4][8] Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max. Calculate the concentration using a pre-established calibration curve of the compound in a mixture of buffer and DMSO.

-

-

Workflow for Kinetic Solubility Determination

Caption: Experimental workflow for kinetic solubility determination.

Thermodynamic Solubility Assay: The Gold Standard

Thermodynamic, or equilibrium, solubility measures the maximum concentration of a compound that can dissolve in a solvent when the system is at equilibrium.[2][5][9] This is considered the "true" solubility and is critical for late-stage development and formulation activities. The most common method is the shake-flask technique.

-

Sample Preparation:

-

Rationale: To ensure equilibrium is reached between the dissolved and solid states, an excess of the solid compound must be used.

-

Procedure: Add an excess amount of solid this compound (e.g., 1 mg) to a known volume (e.g., 1 mL) of the desired solvent in a glass vial.[5] The amount should be sufficient to ensure some solid remains undissolved at the end of the experiment.

-

-

Equilibration:

-

Rationale: The mixture must be agitated for a sufficient duration to allow the dissolution process to reach equilibrium. This is the most critical and time-consuming step.

-

Procedure: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for an extended period, typically 24 to 48 hours.[5] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) to ensure the measured concentration is no longer increasing.

-

-

Phase Separation:

-

Rationale: The undissolved solid must be completely removed from the saturated solution without disturbing the equilibrium.

-

Procedure: Allow the vials to stand briefly for large particles to settle. Then, carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all remaining solid particles. Centrifugation prior to filtration can also be effective.

-

-

Quantification:

-

Rationale: The concentration of the compound in the clear, saturated filtrate must be accurately measured. HPLC is the preferred method due to its sensitivity and specificity.

-

Procedure: Dilute the filtrate with a suitable mobile phase. Quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve prepared with known concentrations of the compound.

-

-

Calculation and Reporting:

-

Rationale: The final solubility value should be reported in standard, comparable units.

-

Procedure: Calculate the concentration based on the calibration curve and the dilution factor. Report the thermodynamic solubility in units such as µg/mL or µM.

-

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation

When experimentally determined, solubility data for this compound should be presented clearly to allow for easy comparison and interpretation.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent | Solvent Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method Used |

| PBS (pH 7.4) | Aqueous Buffer | 25 | Experimental Value | Experimental Value | Kinetic / Thermodynamic |

| Water | Polar Protic | 25 | Experimental Value | Experimental Value | Thermodynamic |

| Ethanol | Polar Protic | 25 | Experimental Value | Experimental Value | Thermodynamic |

| DMSO | Polar Aprotic | 25 | Experimental Value | Experimental Value | Thermodynamic |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Experimental Value | Thermodynamic |

| Toluene | Nonpolar | 25 | Experimental Value | Experimental Value | Thermodynamic |

Conclusion

While quantitative solubility data for this compound is not yet widely published, a thorough understanding of its physicochemical properties allows for a strong theoretical prediction of its behavior in various solvents. This guide provides the necessary scientific rationale and detailed, validated protocols for researchers to experimentally determine both the kinetic and thermodynamic solubility of this important compound. The generation of this data is a self-validating and essential step in any research pipeline, ensuring the reliability of biological screening results and providing the foundational knowledge required for successful formulation and drug development. By following the methodologies outlined herein, scientists can confidently generate the critical data needed to unlock the full potential of this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. enamine.net [enamine.net]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 1296950-96-3 [m.chemicalbook.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Senior Application Scientist's Guide to Sourcing High-Purity 6-Bromoquinoline-3-carboxamide for Drug Discovery

Abstract

6-Bromoquinoline-3-carboxamide is a pivotal heterocyclic building block in modern medicinal chemistry, particularly in the development of novel kinase inhibitors for oncology and inflammatory diseases. The integrity of research and the success of drug development programs hinge on the quality of such starting materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, qualifying, and verifying the purity of commercially available this compound. It moves beyond a simple list of suppliers to offer actionable protocols and a field-proven logical workflow for ensuring material quality, thereby upholding the principles of scientific integrity and accelerating therapeutic development.

The Strategic Importance of this compound in Medicinal Chemistry

The quinoline-3-carboxamide scaffold is a "privileged" structure in drug discovery. Its rigid, planar nature and capacity for hydrogen bonding interactions make it an ideal anchor for binding to the hinge region of various protein kinases.[1] The strategic placement of a bromine atom at the 6-position can significantly enhance binding affinity, modulate metabolic stability, and improve the overall pharmacological profile of a drug candidate.[2]

Specifically, derivatives of this scaffold have been instrumental in the discovery of potent and selective inhibitors for critical targets like the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[1][2] Given that impurities can lead to misleading biological data, off-target effects, or failed synthesis campaigns, sourcing this intermediate at the highest verifiable purity is not merely a matter of preference but a foundational requirement for success.

The Commercial Supplier Landscape

The market for specialized chemical intermediates like this compound is diverse, ranging from large-scale distributors to specialized custom synthesis laboratories. The stated purity levels can vary, and it is crucial for the researcher to understand the context of these claims.

| Supplier | Stated Purity | CAS Number | Key Remarks & Considerations |

| Combi-Blocks, Inc. | 95% | 1296950-96-3 | A common supplier for building blocks. The 95% purity level may be suitable for initial screening but likely requires purification for more sensitive applications like lead optimization. |

| Sigma-Aldrich (Merck) | Not Specified* | 1296950-96-3 | For some unique or "early discovery" chemicals, analytical data is not collected, and the buyer assumes full responsibility for confirming product identity and purity. This underscores the need for in-house validation.[3] |

| ChemScene | ≥95% (for the related carboxylic acid) | 798545-30-9 | Often provides materials for research purposes and may offer custom synthesis services for higher purity grades.[4] |

| BenchChem | Not Specified | 1296950-96-3 | Lists the compound and provides aggregated technical data, but purity must be confirmed at the time of inquiry or purchase.[2] |

Note: The availability and specifications from suppliers can change. Researchers should always obtain the lot-specific Certificate of Analysis (CoA) before purchase.

A Framework for Supplier Qualification and In-House Quality Verification

Sourcing high-purity reagents is an exercise in risk management. A reliable supplier should operate within a robust quality management system, adhering to principles outlined in international standards like Good Manufacturing Practice (GMP) and WHO guidelines for pharmaceutical intermediates.[5][6][7] While full GMP compliance is not always necessary for early research materials, a supplier's ability to provide comprehensive analytical data is a strong indicator of reliability.[5][8]

Supplier Selection and Material Qualification Workflow

The following workflow provides a systematic approach to selecting a supplier and ensuring the quality of the procured this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1296950-96-3 | Benchchem [benchchem.com]

- 3. 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. who.int [who.int]

- 8. qualityfwd.com [qualityfwd.com]

A Technical Guide to 6-Bromoquinoline-3-carboxamide: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Within this class, the 6-Bromoquinoline-3-carboxamide scaffold has emerged as a particularly versatile and potent platform for the development of targeted therapeutics. This technical guide provides an in-depth analysis of its role, focusing on its synthesis, mechanisms of action, and applications, particularly in oncology. We will explore its function as a potent ATP-competitive kinase inhibitor, with a primary focus on Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA Damage Response (DDR) pathway. This guide will detail the scientific rationale behind its design, present key structure-activity relationships, and provide validated experimental protocols for researchers in drug development.

Introduction: The Significance of the Quinoline-3-Carboxamide Core

Nitrogen-containing heterocyclic compounds are fundamental building blocks in drug discovery, prized for their ability to form key interactions with biological targets.[1] The quinoline ring system, in particular, offers a rigid and planar scaffold with a nitrogen atom that can act as a crucial hydrogen bond acceptor. This feature is instrumental in the design of kinase inhibitors, where the quinoline nitrogen frequently binds to the "hinge region" of the kinase's ATP-binding pocket, enabling potent and selective inhibition.[2][3]

The quinoline-3-carboxamide framework builds upon this foundation by introducing a carboxamide group at the 3-position. This moiety provides an additional vector for chemical modification and can participate in further hydrogen bonding interactions within the target protein, enhancing binding affinity and specificity. The strategic placement of a bromine atom at the 6-position not only modulates the electronic properties of the ring system but also serves as a chemical handle for introducing further diversity through cross-coupling reactions, making this compound a highly adaptable starting point for library synthesis.

The Primary Mechanism: Inhibition of the PIKK Family

The primary therapeutic potential of this compound derivatives stems from their activity as inhibitors of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family.[3][4] This family of high-molecular-weight serine/threonine kinases includes ATM, Ataxia Telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which are central regulators of the cell's response to DNA damage.[4]

Targeting ATM Kinase in the DNA Damage Response

ATM kinase is the principal transducer of DNA double-strand break (DSB) signals.[5] Upon detection of a DSB, ATM autophosphorylates and subsequently phosphorylates a cascade of downstream targets, including p53 and KAP1, to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[2] Many cancer cells exhibit a high degree of genomic instability and are heavily reliant on DDR pathways like the one governed by ATM for their survival, especially in response to DNA-damaging chemotherapy or radiation.[3][5]

Inhibiting ATM prevents the cancer cell from repairing these DNA lesions, leading to an accumulation of catastrophic damage and ultimately cell death. This concept, known as "synthetic lethality," is a cornerstone of modern targeted cancer therapy. Quinoline-3-carboxamide derivatives have been specifically designed as ATP-competitive inhibitors that occupy the ATP-binding pocket of ATM, preventing its kinase activity.[3][4] Molecular docking studies confirm that the quinoline nitrogen forms a critical hydrogen bond with the hinge region of the kinase, validating the initial design rationale.[4]

Caption: ATM Signaling Pathway and Point of Inhibition.

Selectivity Profile

While potent against ATM, the scaffold shows varying degrees of activity against other PIKK family members. The high sequence similarity in the kinase domains of ATM, ATR, DNA-PKcs, and even related kinases like mTOR and PI3Kγ, presents a challenge for achieving high selectivity.[4] However, extensive structure-activity relationship (SAR) studies have enabled the optimization of derivatives that exhibit greater than 100-fold selectivity for ATM over other kinases, making them suitable tools for probing ATM-specific biology in vivo.[2]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives is typically achieved through a straightforward and modular route, allowing for extensive chemical exploration.

General Synthesis Workflow

The common synthetic pathway begins with a substituted aniline, which undergoes cyclization to form the quinoline core. The resulting quinoline-3-carboxylic acid is then activated, often by conversion to an acid chloride, and subsequently reacted with a desired amine to form the final carboxamide product.

Caption: General Synthetic Workflow for Derivatives.

Key SAR Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent ATM inhibition and desirable pharmacological properties.

| Position/Moiety | Structural Modification | Impact on Activity & Properties | Reference |

| Quinoline Core | The nitrogen atom is essential. | Forms a key hydrogen bond in the kinase hinge region, anchoring the molecule. | [2][3] |

| C4-Position | Substitution with small amine groups. | Significantly impacts potency. The nature of the amine substituent is critical for interaction with the solvent-exposed region. | [2] |

| C6-Position | Bromo group. | Provides a site for further modification (e.g., Suzuki coupling) to explore the pocket further and improve properties. | [1] |

| Carboxamide (N) | Varied alkyl and aryl groups. | Modulates potency, selectivity, and pharmacokinetic (ADME) properties. | [2] |

SAR studies have shown that electron-donating groups can be favorable for cytotoxicity in some contexts.[3][5] The optimization of these positions has led to the discovery of potent and highly selective ATM inhibitors with properties suitable for oral administration and in vivo efficacy studies.[2]

Therapeutic Applications in Oncology

The primary application of this compound derivatives is in oncology, where they function as sensitizers to DNA-damaging agents.

-

Radiosensitization: By inhibiting ATM, these compounds prevent cancer cells from repairing DNA double-strand breaks induced by radiation therapy, thereby enhancing the therapeutic effect.[3][5]

-

Chemosensitization: They show synergistic effects when combined with DSB-inducing chemotherapeutics like irinotecan.[2] This combination can overcome resistance mechanisms that rely on robust DNA repair.

-

Targeted Monotherapy: In cancers with inherent defects in other DNA repair pathways (e.g., PTEN-negative tumors), ATM inhibitors can be effective as a monotherapy through the principle of synthetic lethality.[3][5]

Preclinical studies have demonstrated that orally bioavailable derivatives can effectively inhibit ATM phosphorylation in tumor models and lead to significant tumor growth inhibition when combined with agents like irinotecan.[2]

Validated Experimental Protocols

To facilitate further research, this section provides established, self-validating protocols for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of a Representative Derivative

Objective: To synthesize N-substituted-6-bromoquinoline-3-carboxamide.

Methodology:

-

Step 1: Acid Chloride Formation. To a solution of 6-bromoquinoline-3-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Monitor by TLC.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 6-bromoquinoline-3-carbonyl chloride.

-

Step 2: Amidation. Dissolve the crude acid chloride in dry DCM and cool to 0°C.

-

Add a solution of the desired primary or secondary amine (1.2 eq) and triethylamine (2.5 eq) in DCM dropwise.

-

Stir the reaction at room temperature overnight.

-

Step 3: Work-up and Purification. Quench the reaction with water and extract the organic layer. Wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure carboxamide derivative.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the synthesized compounds on cancer cell lines (e.g., HCT116).

Methodology:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in cell culture medium.

-

Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., KU60019).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value using non-linear regression.

Protocol 3: Western Blot for ATM Target Engagement

Objective: To confirm that the compound inhibits ATM kinase activity within the cell by observing the phosphorylation status of a downstream target.

Methodology:

-

Cell Treatment: Seed HCT116 cells in a 6-well plate. Once they reach ~70% confluency, pre-treat with the test compound at a concentration near its GI50 value for 1 hour.

-

DNA Damage Induction: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., Etoposide or ionizing radiation).

-

Cell Lysis: After a short incubation (e.g., 1 hour), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-KAP1 (Ser824) or total KAP1. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Validation: A potent ATM inhibitor should show a marked decrease in the phospho-KAP1 signal in damaged cells compared to the vehicle-treated control, while total KAP1 and β-actin levels remain unchanged.

Caption: Self-Validating Drug Discovery Workflow.

Conclusion and Future Perspectives

The this compound scaffold represents a highly successful platform in medicinal chemistry for the development of targeted kinase inhibitors. Its proven ability to potently and selectively inhibit ATM kinase has established it as a valuable tool for cancer research and a promising starting point for novel therapeutics designed to exploit the vulnerabilities of cancer cells' DNA Damage Response pathways.

Future work will likely focus on further refining the scaffold to improve pharmacokinetic profiles, enhance selectivity across the PIKK family, and explore its application in combination with other targeted agents, such as PARP inhibitors, and immunotherapy. The modular synthesis and well-understood SAR provide a robust foundation for these next-generation drug discovery efforts.

References

Unlocking Therapeutic Potential: A Technical Guide to 6-Bromoquinoline-3-carboxamide Analogs as Targeted Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a cornerstone in medicinal chemistry, valued for its presence in numerous pharmacologically active compounds. The strategic incorporation of a bromine atom at the 6-position and a carboxamide group at the 3-position has given rise to a class of analogs with significant therapeutic promise. This guide provides an in-depth exploration of the key molecular targets of 6-bromoquinoline-3-carboxamide derivatives, offering a technical resource for researchers engaged in the discovery and development of novel targeted therapies. We will delve into the mechanistic intricacies of their interactions with critical signaling pathways implicated in cancer and inflammation, supported by detailed experimental protocols and data.

The Strategic Advantage of the this compound Scaffold

The this compound core represents a privileged scaffold in drug design. The quinoline ring system itself can engage in π-π stacking interactions with biological targets.[1] The introduction of a bromine atom at the C-6 position is a well-established strategy to enhance biological activity. Halogenation can modulate a compound's lipophilicity, metabolic stability, and binding affinity for target proteins. Furthermore, the carboxamide moiety at the C-3 position is crucial for forming hydrogen bonds, which are fundamental for the specific and high-affinity binding of small molecules to enzymes and receptors.[1] This combination of structural features creates a versatile platform for developing potent and selective inhibitors of key cellular targets.

Key Therapeutic Targets and Mechanisms of Action

Research has illuminated several critical cellular proteins that are potently modulated by this compound analogs. This section will explore the most prominent of these targets: Ataxia Telangiectasia Mutated (ATM) Kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the P2X7 Receptor (P2X7R).

Ataxia Telangiectasia Mutated (ATM) Kinase: A Guardian of the Genome

ATM kinase is a master regulator of the DNA damage response (DDR), a complex signaling network that cells activate to repair DNA lesions, particularly double-strand breaks (DSBs).[2] In many cancers, the DDR pathway is exploited to promote cell survival and resistance to DNA-damaging therapies like radiation and chemotherapy.[2] Therefore, inhibiting ATM is a promising strategy to sensitize cancer cells to these treatments.

Mechanism of Inhibition:

This compound analogs have emerged as potent inhibitors of ATM kinase.[2][3] The quinoline core is thought to bind within the hinge region of the kinase domain, a structural feature shared with other PI3K-related kinases (PIKKs).[3][4] The carboxamide and bromo substituents can then form additional interactions that enhance binding affinity and selectivity. By competitively blocking the ATP-binding site, these inhibitors prevent ATM autophosphorylation and the subsequent phosphorylation of its downstream targets, effectively abrogating the DDR cascade.

Therapeutic Rationale:

Inhibition of ATM by this compound derivatives can induce synthetic lethality in tumors with pre-existing defects in other DNA repair pathways. Furthermore, these compounds can act as potent radiosensitizers and chemosensitizers, enhancing the efficacy of conventional cancer therapies.[2]

Quantitative Data on ATM Kinase Inhibition:

| Compound Series | Target | IC50 (µM) | Cell Line | Reference |

| Quinoline-3-carboxamide derivatives | ATM Kinase | 2.16 - 3.46 | HCT116 | [3] |

| 6-bromo-4-chloro quinoline-3-carboxamide derivatives | ATM Kinase | GI50: 6.87 | A-375P | [3] |

Signaling Pathway: ATM in the DNA Damage Response

Caption: ATM kinase activation and inhibition by this compound analogs.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Fueling Tumor Growth

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[5] Overexpression of VEGFR-2 is a common feature in various cancers, making it an attractive target for anti-cancer drug development.[5]

Mechanism of Inhibition:

Quinoline-3-carboxamide analogs have been shown to be effective inhibitors of VEGFR-2.[5] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation. This blockade of VEGFR-2 signaling inhibits downstream pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis. The 6-chloro and 6-fluoro analogs have shown particular promise in this regard.[5]

Therapeutic Rationale:

By inhibiting VEGFR-2, this compound analogs can effectively starve tumors of their blood supply, leading to the suppression of tumor growth and metastasis. These compounds have demonstrated significant cytotoxic activity against cancer cell lines that overexpress VEGFR-2, such as hepatocellular carcinoma (HepG2).[5]

Quantitative Data on VEGFR-2 Inhibition:

| Compound Series | Target | IC50 (nM) | Cell Line | Reference |

| Quinolone-3-carboxamide derivatives | VEGFR-2 | 36 - 2230 | - | [5] |

| Chloroquinolone derivative (10i) | VEGFR-2 | 1600 (IC50 = 1.60 µM) | HepG2 | [5] |

| Fluoroquinolone derivative (10p) | VEGFR-2 | 8140 (IC50 = 8.14 µM) | HepG2 | [5] |

Signaling Pathway: VEGFR-2 and Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition.

P2X7 Receptor (P2X7R): A Gateway for Inflammation

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[6] Its activation by high concentrations of extracellular ATP, often present at sites of inflammation and in the tumor microenvironment, leads to cation influx, including Ca2+, and the activation of inflammatory signaling pathways.[6] Chronic activation of P2X7R is implicated in various inflammatory diseases and cancer.

Mechanism of Antagonism:

Quinoline-carboxamide derivatives have been identified as potent antagonists of the P2X7R.[6] They are believed to allosterically modulate the receptor, preventing the conformational changes required for channel opening upon ATP binding. This blockade of ion flux, particularly calcium influx, prevents the activation of downstream inflammatory signaling, such as the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines.[6]

Therapeutic Rationale:

By antagonizing P2X7R, this compound analogs can dampen inflammatory responses. This makes them promising candidates for the treatment of chronic inflammatory diseases. In the context of cancer, inhibiting P2X7R can modulate the tumor microenvironment, potentially reducing inflammation-driven tumor progression and enhancing anti-tumor immunity.

Quantitative Data on P2X7R Antagonism:

| Compound Series | Target | IC50 (µM) | Cell Line | Reference |

| Quinoline-6-carboxamide benzenesulfonates | h-P2X7R | 0.566 - 0.813 | h-P2X7R-MCF-7 | [6] |

Signaling Pathway: P2X7R in Inflammation

Caption: P2X7R-mediated inflammatory signaling and its antagonism.

Experimental Protocols for Target Validation

The validation of potential therapeutic targets is a critical step in drug discovery. The following are detailed, step-by-step methodologies for key experiments used to characterize the activity of this compound analogs against their respective targets.

Protocol 1: In Vitro ATM Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound analog against ATM kinase.

Materials:

-

Recombinant human ATM kinase

-

ATM substrate (e.g., GST-p53 fusion protein)

-

Test this compound analog

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

Phospho-specific antibodies for Western blotting

-

SDS-PAGE gels and buffers

-

Phosphorimager or Western blotting equipment

Procedure:

-

Prepare serial dilutions of the test analog in DMSO. Ensure the final DMSO concentration in the assay is below 1%.

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant ATM kinase, and the ATM substrate.

-

Add the desired concentration of the test analog or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or unlabeled ATP).

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

If using [γ-³²P]ATP, expose the gel to a phosphorimager screen to detect the phosphorylated substrate.

-

If using unlabeled ATP, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the ATM substrate.

-

Quantify the band intensities.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: In Vitro Kinase Assay

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This protocol is similar to the ATM kinase assay but uses recombinant VEGFR-2 and a suitable substrate. A common method involves a luminescence-based assay that measures ATP consumption.

Objective: To determine the IC50 of a this compound analog against VEGFR-2 kinase.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Test this compound analog

-

Kinase-Glo® MAX reagent

-

White 96-well plate

-

Microplate reader capable of reading luminescence

Procedure:

-

Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

-

Add 25 µl of the master mixture to each well of a white 96-well plate.

-

Prepare serial dilutions of the test analog in 1x Kinase Buffer.

-

Add 5 µl of the diluted analog solutions to the respective wells. For the positive control (no inhibitor), add 5 µl of 1x Kinase Buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µl of 1x Kinase Buffer.

-

Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.

-

To the test and positive control wells, add 20 µl of the diluted VEGFR-2 enzyme. To the blank wells, add 20 µl of 1x Kinase Buffer.

-

Mix the plate gently and incubate at 30°C for 45 minutes.

-

After incubation, add 50 µl of Kinase-Glo® MAX reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control and determine the IC50 value.

Protocol 3: P2X7R Antagonism via Calcium Mobilization Assay

Objective: To assess the antagonistic activity of a this compound analog on P2X7R-mediated calcium influx.

Materials:

-

Cells expressing P2X7 receptor (e.g., HEK293-P2X7 or macrophage cell lines)

-

Test this compound analog

-

P2X7R agonist (e.g., BzATP)

-

Fluorescent Ca2+ indicator (e.g., Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Seed the P2X7R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

-

Prepare a loading buffer containing the Ca2+ indicator (e.g., Fluo-4 AM), Pluronic F-127, and optionally probenecid in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.

-

Wash the cells with HBSS to remove excess dye.

-

Add HBSS containing serial dilutions of the test analog to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and take a baseline fluorescence reading.

-

Inject the P2X7R agonist (e.g., BzATP) into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the influx of Ca2+.

-

Analyze the data by calculating the peak fluorescence response or the area under the curve.

-

Determine the inhibitory effect of the analog by comparing the response in the presence of the compound to the control (agonist alone) and calculate the IC50 value.

Protocol 4: Cell Viability (MTT) Assay

Objective: To evaluate the cytotoxic effect of a this compound analog on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2, HCT116)

-

Complete cell culture medium

-

Test this compound analog

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test analog in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test analog. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well to a final concentration of 0.5 mg/ml.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound analogs represent a highly promising class of compounds with the potential to be developed into targeted therapies for a range of diseases, most notably cancer and inflammatory conditions. Their ability to potently and selectively inhibit key cellular targets such as ATM kinase, VEGFR-2, and the P2X7 receptor underscores the versatility of this chemical scaffold. The structure-activity relationship studies have provided valuable insights for the rational design of next-generation inhibitors with improved potency and pharmacokinetic properties. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate and validate the therapeutic potential of these exciting molecules. As our understanding of the complex signaling networks that drive disease continues to grow, the targeted approach afforded by this compound analogs will undoubtedly play a significant role in the future of precision medicine.

References

The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] First isolated from coal tar in 1834, its true therapeutic potential was realized through the study of natural products, most notably quinine from the bark of the Cinchona tree.[3][4] This historical foundation launched quinoline into the forefront of drug discovery, leading to the development of life-saving antimalarials like chloroquine and primaquine.[3]

The unique structural and electronic properties of the quinoline nucleus—its rigidity, planarity, and ability to participate in hydrogen bonding and π-π stacking interactions—allow it to bind to a wide variety of biological targets.[2][5] Furthermore, its synthetic tractability permits functionalization at multiple positions, enabling chemists to generate vast libraries of structurally diverse derivatives and fine-tune their pharmacological profiles.[1][6] This versatility has propelled the development of quinoline-based compounds across a remarkable spectrum of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[4][7][8] This guide provides a technical overview of the synthesis, mechanisms of action, and therapeutic applications of quinoline-based compounds, offering field-proven insights for drug development professionals.

Part 1: Synthesis and Chemical Space Exploration

The strategic synthesis of quinoline derivatives is fundamental to exploring their therapeutic potential. The choice of a synthetic route is dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

Several named reactions form the bedrock of quinoline synthesis, each offering distinct advantages for accessing specific structural motifs.

-

Skraup Synthesis: This robust method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[9][10] It is a powerful tool for producing unsubstituted or simply substituted quinolines. The harsh reaction conditions (strong acid, high temperature), however, can limit its applicability for sensitive substrates.

-

Doebner-von Miller Reaction: A more versatile modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones.[10] This allows for a wider range of substitution patterns on the pyridine ring.

-

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7][9][10] Its primary advantage is the unambiguous formation of a single product isomer, making it a highly reliable method for constructing polysubstituted quinolines. The main limitation is the availability of the requisite ortho-aminoaryl carbonyl precursors.

-

Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can be temperature-controlled to yield either 4-hydroxyquinolines (Conrad-Limpach, >100°C) or 2-hydroxyquinolines (Knorr, <100°C).[7][9] This regioselectivity provides a crucial strategic advantage in drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. nbinno.com [nbinno.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Note: A Detailed Protocol for the Amidation of 6-Bromoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoline Carboxamides

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide range of biological activities, and the introduction of a carboxamide functional group at the 3-position can significantly influence potency, selectivity, and pharmacokinetic properties. Specifically, 6-bromoquinoline-3-carboxamides serve as crucial intermediates in the synthesis of targeted therapeutics, including kinase inhibitors for cancer therapy and antagonists for various receptors.[1][2] The bromine atom at the 6-position provides a convenient handle for further structural modifications via cross-coupling reactions, allowing for the exploration of a broad chemical space.

This document provides a comprehensive, field-proven protocol for the efficient synthesis of 6-bromoquinoline-3-carboxamides through the amidation of 6-bromoquinoline-3-carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and outline a robust validation strategy to ensure the integrity of the final product.

Pillar 1: Mechanistic Underpinnings of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[3] While numerous coupling reagents exist, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and widely used reagent known for its rapid reaction times, high yields, and suppression of side reactions, particularly racemization in chiral substrates.[3][4]

The HATU-mediated coupling proceeds through a multi-step mechanism:

-

Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[5]

-

Activation: The carboxylate anion attacks the electron-deficient carbon of HATU. This forms a highly reactive OAt-active ester intermediate and releases a tetramethylurea byproduct.[3][5]

-

Nucleophilic Attack: The desired amine then performs a nucleophilic attack on the carbonyl carbon of the activated OAt-ester. This step is accelerated by the presence of the nitrogen atom in the HOAt ring.[3]

-

Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and regenerates the 1-hydroxy-7-azabenzotriazole (HOAt) byproduct.[5]

Caption: Mechanism of HATU-mediated amide coupling.

Pillar 2: Detailed Experimental Protocol

This protocol outlines the synthesis of a representative 6-bromoquinoline-3-carboxamide. Researchers should always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume | Supplier (Example) |

| 6-Bromoquinoline-3-carboxylic acid | 252.06 | 1.0 | 1.0 | 252 mg | Sigma-Aldrich |

| Desired Amine (e.g., Benzylamine) | 107.15 | 1.1 | 1.1 | 118 mg (120 µL) | Major Supplier |

| HATU | 380.23 | 1.2 | 1.2 | 456 mg | BenchChem[3] |

| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 | 2.5 | 323 mg (435 µL) | Major Supplier |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | - | 10 mL | Major Supplier |

| Dichloromethane (DCM) | 84.93 | - | - | As needed | Major Supplier |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | As needed | - |

| Brine (Saturated NaCl Solution) | - | - | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | As needed | Major Supplier |

| Silica Gel (for chromatography) | - | - | - | As needed | Major Supplier |

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromoquinoline-3-carboxylic acid (252 mg, 1.0 mmol, 1.0 equiv.).

-

Add the desired amine (e.g., benzylamine, 120 µL, 1.1 mmol, 1.1 equiv.).

-

Add HATU (456 mg, 1.2 mmol, 1.2 equiv.).

-

Dissolve the mixture in anhydrous DMF (10 mL). Causality: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

-

Initiation of Reaction:

-

Place the flask in an ice bath and cool the solution to 0 °C with stirring. Causality: Cooling the reaction helps to control the initial exotherm and minimizes potential side reactions.

-

Slowly add DIPEA (435 µL, 2.5 mmol, 2.5 equiv.) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction Monitoring:

-

Let the reaction stir at room temperature for 2-4 hours.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Elute with a mixture of ethyl acetate and hexanes. The consumption of the starting carboxylic acid and the formation of a new, less polar product spot should be observed.

-

-

Workup and Extraction:

-

Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

-

Combine the organic layers.

-

Wash the combined organic layers sequentially with 30 mL of saturated sodium bicarbonate solution (to remove unreacted acid and HOAt) and 30 mL of brine (to remove residual water).[6] Causality: This aqueous workup is crucial for removing water-soluble byproducts like tetramethylurea and salts.[3][4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude solid by flash column chromatography on silica gel.[6]

-

Note on Purification: Quinoline derivatives can sometimes interact strongly with the acidic silanol groups on silica gel, leading to streaking or decomposition. If this occurs, pre-treating the silica gel or adding a basic modifier like 0.5-1% triethylamine to the eluent system is recommended.[7]

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the pure this compound as a solid.

-

Pillar 3: Trustworthiness - A Self-Validating System

Ensuring the identity and purity of the synthesized compound is paramount. A multi-step analytical workflow provides a self-validating system to confirm the successful amidation.

Caption: Workflow for product validation and characterization.

-

Thin-Layer Chromatography (TLC): This is the first and most immediate check. A successful reaction will show the disappearance of the polar carboxylic acid starting material and the appearance of a new, higher Rf (less polar) product spot. This confirms the conversion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[8][9]

-